N-Cyclopentyl-N'-methyl-6-(methylthio)-1,3,5-triazine-2,4-diamine

Description

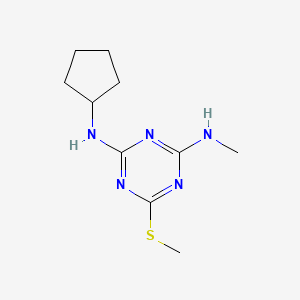

N-Cyclopentyl-N'-methyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative featuring a cyclopentyl group at the N2 position, a methyl group at the N4 position, and a methylthio (-SCH₃) substituent at the C6 position. This compound belongs to the class of methylthiotriazines, which are widely studied for their herbicidal properties and interactions with biological targets .

Properties

CAS No. |

84712-75-4 |

|---|---|

Molecular Formula |

C10H17N5S |

Molecular Weight |

239.34 g/mol |

IUPAC Name |

2-N-cyclopentyl-4-N-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C10H17N5S/c1-11-8-13-9(15-10(14-8)16-2)12-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H2,11,12,13,14,15) |

InChI Key |

WYGJZAZXEXPVSU-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NC(=N1)SC)NC2CCCC2 |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 283-766-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which may have different chemical and physical properties .

Scientific Research Applications

EINECS 283-766-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or therapeutic agents. Industrial applications may include its use in manufacturing processes or as a component in commercial products .

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to other 6-(methylthio)-1,3,5-triazine-2,4-diamines with varying N-substituents (Table 1).

Table 1: Structural Comparison of Methylthiotriazine Derivatives

| Compound Name | N2 Substituent | N4 Substituent | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| N-Cyclopentyl-N'-methyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | Cyclopentyl | Methyl | Not Available | C₁₀H₁₆N₅S | ~242.3 (estimated) |

| Ametryn | Isopropyl | Ethyl | 834-12-8 | C₉H₁₇N₅S | 227.33 |

| Prometryn | Isopropyl | Isopropyl | 7287-19-6 | C₁₀H₁₉N₅S | 241.36 |

| Terbutryn | tert-Butyl | Ethyl | 886-50-0 | C₁₀H₁₉N₅S | 241.36 |

| Irgarol | Cyclopropyl | tert-Butyl | 28159-98-0 | C₁₁H₁₉N₅S | 253.37 |

| Simazine | Ethyl | Ethyl | 122-34-9 | C₇H₁₂ClN₅ | 201.66 (Cl substituent) |

Key Observations :

- Substituent Effects : The cyclopentyl group in the target compound is bulkier and more hydrophobic than the isopropyl (ametryn), ethyl (simazine), or tert-butyl (terbutryn) groups in analogs. This may influence soil adsorption, bioavailability, and persistence .

- Methylthio Group : Common to all listed compounds, this group enhances herbicidal activity by interfering with photosynthesis in plants .

Physicochemical Properties

- Solubility : Methylthiotriazines are typically low in water (e.g., ametryn: 200 mg/L at 20°C) . The cyclopentyl group may further reduce solubility, impacting formulation.

- LogP : Estimated LogP for the target compound is ~2.5–3.0, higher than ametryn (LogP 2.1) due to the hydrophobic cyclopentyl group .

- Stability : The methylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives, a common degradation pathway in herbicides .

Biological Activity

N-Cyclopentyl-N'-methyl-6-(methylthio)-1,3,5-triazine-2,4-diamine (CAS No. 84712-75-4) is a triazine derivative with a unique structure that has garnered attention for its potential biological activities. This compound features a triazine core substituted with cyclopentyl and methylthio groups, which may influence its pharmacological properties.

- Molecular Formula : C10H17N5S

- Molecular Weight : 239.34 g/mol

- Density : 1.233 g/cm³

- Boiling Point : 437.2 °C

- Flash Point : 218.2 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with biological targets and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that triazine derivatives exhibit significant anticancer activities. For instance, a series of compounds similar to N-Cyclopentyl-N'-methyl-6-(methylthio)-1,3,5-triazine have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific findings include:

- Cell Lines Tested : The compound showed activity against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.

- Mechanism of Action : It is hypothesized that the compound induces apoptosis via the mitochondrial pathway and inhibits key signaling pathways involved in cell proliferation.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes that are crucial in various metabolic pathways:

- Cysteine Cathepsins : Research indicates that derivatives of triazines can act as inhibitors of cysteine cathepsins, which are implicated in cancer progression and metastasis. The activity against these enzymes suggests potential for therapeutic use in cancer treatment .

Case Studies

-

Study on Anticancer Effects :

- A study conducted by researchers evaluated the cytotoxic effects of several triazine derivatives on MCF-7 and A549 cell lines. The compound exhibited IC50 values in the micromolar range, indicating substantial cytotoxicity.

- Results Summary :

Compound Cell Line IC50 (µM) N-Cyclopentyl-N'-methyl-6-(methylthio)-1,3,5-triazine MCF-7 15 N-Cyclopentyl-N'-methyl-6-(methylthio)-1,3,5-triazine A549 20

-

Enzyme Activity Assessment :

- A separate investigation into the enzyme inhibition potential revealed that this compound could effectively inhibit cathepsin B activity with an IC50 value of approximately 25 µM.

- Inhibition Data :

Enzyme IC50 (µM) Cathepsin B 25

Structure-Activity Relationship (SAR)

The structure of N-Cyclopentyl-N'-methyl-6-(methylthio)-1,3,5-triazine plays a crucial role in its biological activity:

- The presence of the cyclopentyl group enhances lipophilicity, potentially improving membrane permeability.

- The methylthio group may contribute to the modulation of enzyme interactions due to its electron-donating properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.